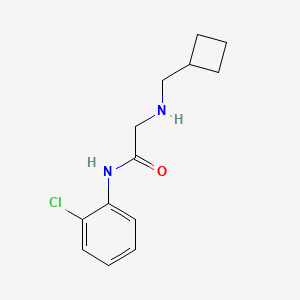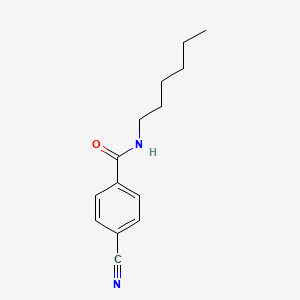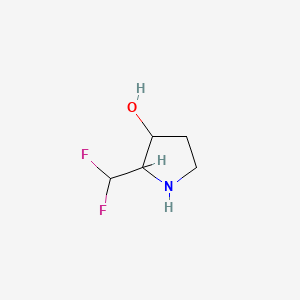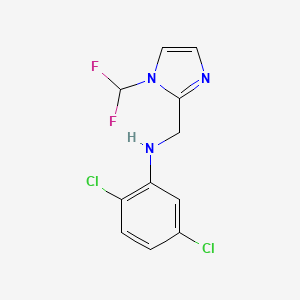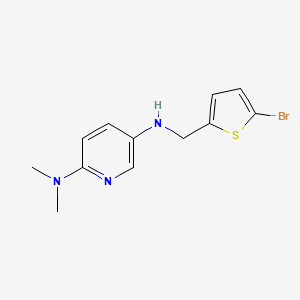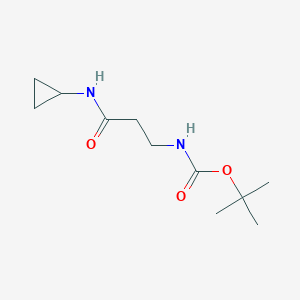
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O It is a derivative of pyridine and piperidine, featuring an aminopyridine moiety and an ethylpiperidine group connected through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Aminopyridine Intermediate: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with ammonia to form 2-aminopyridine.
Formation of the Piperidine Intermediate: 3-ethylpiperidine is synthesized through the alkylation of piperidine with ethyl bromide.
Coupling Reaction: The final step involves the coupling of 2-aminopyridine with 3-ethylpiperidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to a hydroxyl group.
Substitution: The aminopyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The aminopyridine moiety can interact with biological receptors, potentially modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is unique due to the presence of both aminopyridine and ethylpiperidine moieties, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(6-aminopyridin-2-yl)-(3-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-2-10-5-4-8-16(9-10)13(17)11-6-3-7-12(14)15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H2,14,15) |
Clave InChI |
NMWOVARWOHEPGG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCN(C1)C(=O)C2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


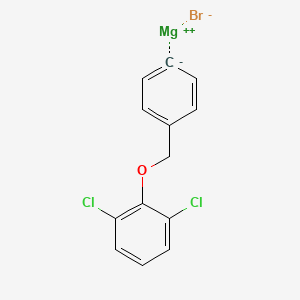
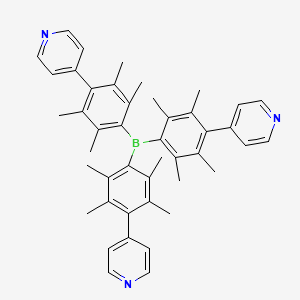
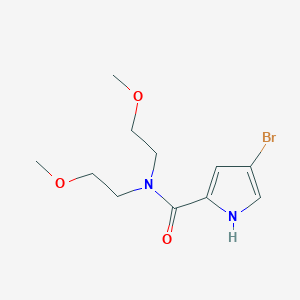
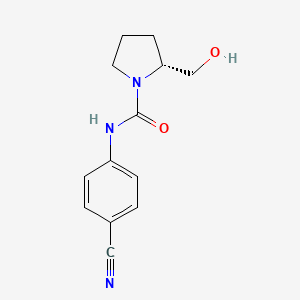
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
